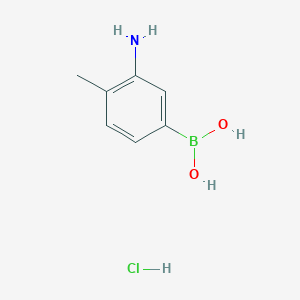

3-Amino-4-methylphenylboronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-methylphenylboronic acid hydrochloride, commonly referred to as AMPBA-HCl, is a highly versatile organic compound that has found a variety of applications in chemical synthesis, scientific research, and biochemistry. It is a white, water-soluble solid that is easily synthesized from readily available starting materials.

Scientific Research Applications

Compound Synthesis

“3-Amino-4-methylphenylboronic acid hydrochloride” is a versatile reagent used in compound synthesis . It can be used to create a variety of complex molecules, making it a valuable tool in the development of new pharmaceuticals and materials.

Catalyst for Various Reactions

This compound can act as a catalyst for various chemical reactions . Its unique structure allows it to facilitate reactions that might otherwise be slow or not occur at all.

Ligand for Protein and Enzyme Investigations

“3-Amino-4-methylphenylboronic acid hydrochloride” can serve as a ligand in protein and enzyme investigations . It can bind to certain proteins and enzymes, allowing researchers to study their structure and function in more detail.

Suzuki-Miyaura Reactions

Hydroxybenzene boronic acids, such as “3-Amino-4-methylphenylboronic acid hydrochloride”, are involved in Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction used to form carbon-carbon bonds, a key process in organic chemistry.

Amidation and Esterification of Carboxylic Acids

“3-Amino-4-methylphenylboronic acid hydrochloride” can be an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are important in the synthesis of a wide range of compounds, including many drugs and natural products.

Safety and Handling

While not a direct application, it’s important to note the safety and handling procedures for this compound. It’s classified under the hazard category of serious eye damage/eye irritation, skin corrosion/irritation, and specific target organ toxicity . Proper protective measures should be taken when handling this compound.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .

Mode of Action

3-Amino-4-methylphenylboronic acid hydrochloride is commonly used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid donates its organyl group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

It’s worth noting that boronic acids can reversibly bind to diols, a functional group present in many biological molecules, potentially affecting multiple biochemical pathways .

Result of Action

As a boronic acid, it has the potential to interact with various biological molecules and affect cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-methylphenylboronic acid hydrochloride. For instance, the compound is water-soluble, which may influence its distribution in aqueous environments . Additionally, safety data indicates that it may cause skin and eye irritation, and may have respiratory effects .

properties

IUPAC Name |

(3-amino-4-methylphenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDOPYYSBQWIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586010 |

Source

|

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylphenylboronic acid hydrochloride | |

CAS RN |

352525-95-2 |

Source

|

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)